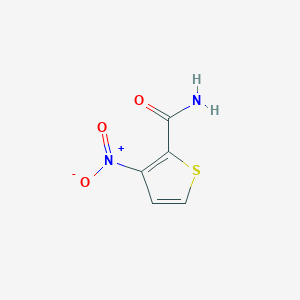

3-Nitrothiophene-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

391680-93-6 |

|---|---|

Molecular Formula |

C5H4N2O3S |

Molecular Weight |

172.16 g/mol |

IUPAC Name |

3-nitrothiophene-2-carboxamide |

InChI |

InChI=1S/C5H4N2O3S/c6-5(8)4-3(7(9)10)1-2-11-4/h1-2H,(H2,6,8) |

InChI Key |

ZLQCTRAVERGIJA-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1[N+](=O)[O-])C(=O)N |

Canonical SMILES |

C1=CSC(=C1[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

3-Nitrothiophene-2-carboxamide chemical properties and structure

An In-Depth Technical Guide to 3-Nitrothiophene-2-carboxamide: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-nitrothiophene-2-carboxamide, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from analogous structures, this document will explore the molecule's structural features, plausible synthetic routes, predicted chemical properties, and its prospective applications in drug discovery.

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are recognized as "privileged scaffolds" in drug discovery, frequently appearing in a wide array of biologically active molecules.[1] The thiophene ring, a sulfur-containing five-membered heterocycle, serves as a versatile core for developing novel therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2] The introduction of a carboxamide group at the 2-position and a nitro group at the 3-position creates a unique electronic and structural profile, making 3-nitrothiophene-2-carboxamide a compelling target for synthesis and biological evaluation. Thiophene-2-carboxamide derivatives, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines, underscoring their potential in oncology research.[3]

Molecular Structure and Physicochemical Properties

While experimental data for 3-nitrothiophene-2-carboxamide is not extensively documented in publicly available literature, its properties can be reliably predicted based on its constituent functional groups and data from closely related isomers and analogues.

2.1. Structural Analysis

The structure of 3-nitrothiophene-2-carboxamide features a thiophene ring substituted with a carboxamide group (-CONH₂) at the C2 position and a nitro group (-NO₂) at the C3 position. The electron-withdrawing nature of both substituents significantly influences the electron density distribution within the thiophene ring, impacting its reactivity and intermolecular interactions.

Caption: 2D structure of 3-nitrothiophene-2-carboxamide.

2.2. Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of 3-nitrothiophene-2-carboxamide and a related isomer, 5-nitrothiophene-2-carboxamide. These values provide a baseline for experimental design and characterization.

| Property | 3-Nitrothiophene-2-carboxamide (Predicted) | 5-Nitrothiophene-2-carboxamide (Known) |

| Molecular Formula | C₅H₄N₂O₃S | C₅H₄N₂O₃S[4] |

| Molecular Weight | 172.16 g/mol | 172.16 g/mol [4] |

| Appearance | Likely a yellow to brown solid | Data not available |

| Melting Point | Expected to be a solid with a defined melting point | Data not available |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | Data not available |

| CAS Number | Not assigned | 5832-00-8[4] |

Synthesis and Reaction Mechanisms

A plausible synthetic route to 3-nitrothiophene-2-carboxamide can be devised from commercially available starting materials. The key steps involve the regioselective nitration of a thiophene precursor followed by the formation of the carboxamide functionality.

3.1. Proposed Synthetic Pathway

The synthesis can be approached via two main strategies, starting from either thiophene-2-carboxylic acid or 2-aminothiophene. A likely more controlled route would begin with 3-nitrothiophene, which can then be functionalized at the 2-position. However, the direct nitration of thiophene typically yields a mixture of 2-nitro and 3-nitro isomers, with the former being the major product, making the separation a critical and often challenging step.[2]

A more targeted approach could involve the synthesis of 3-nitrothiophene-2-carboxylic acid, followed by amidation.

Caption: Proposed synthetic workflow for 3-nitrothiophene-2-carboxamide.

3.2. Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of related thiophene carboxamides.[3]

Step 1: Synthesis of 3-Nitrothiophene-2-carboxylic acid

-

Rationale: The nitration of thiophene-2-carboxylic acid is expected to yield a mixture of isomers. The separation of these isomers is crucial for obtaining the desired precursor.

-

To a stirred solution of thiophene-2-carboxylic acid in concentrated sulfuric acid, cooled to 0°C, add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry.

-

Purify the 3-nitro isomer from the 5-nitro isomer by fractional crystallization or column chromatography.

Step 2: Synthesis of 3-Nitrothiophene-2-carboxamide

-

Rationale: The conversion of the carboxylic acid to a more reactive species, such as an acid chloride, facilitates the subsequent amidation.

-

Reflux a solution of 3-nitrothiophene-2-carboxylic acid in thionyl chloride for 2-3 hours.[3]

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-nitrothiophene-2-carbonyl chloride.

-

Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or DCM) and add it dropwise to a cooled, concentrated solution of aqueous ammonia or bubble ammonia gas through the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to yield 3-nitrothiophene-2-carboxamide.

Spectroscopic Characterization (Predicted)

The structural elucidation of 3-nitrothiophene-2-carboxamide would rely on a combination of spectroscopic techniques.

| Technique | Predicted Observations |

| ¹H NMR | Two doublets in the aromatic region (likely between 7.0-8.5 ppm) corresponding to the two protons on the thiophene ring. A broad singlet corresponding to the -NH₂ protons of the carboxamide group. |

| ¹³C NMR | Five distinct signals in the aromatic region for the thiophene ring carbons and the carbonyl carbon of the carboxamide. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the primary amide (around 3100-3500 cm⁻¹), the C=O stretching of the amide (Amide I band, around 1660 cm⁻¹), and the N-H bending (Amide II band, around 1620 cm⁻¹).[5] Strong asymmetric and symmetric stretching bands for the nitro group (-NO₂) are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. |

| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z = 172.16. |

Reactivity and Potential for Derivatization

The chemical reactivity of 3-nitrothiophene-2-carboxamide is governed by the interplay of its functional groups.

Caption: Key reactivity pathways of 3-nitrothiophene-2-carboxamide.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 3-aminothiophene-2-carboxamide, a versatile intermediate for further functionalization, such as in the synthesis of fused heterocyclic systems.[6]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the thiophene ring towards nucleophilic attack, potentially allowing for the displacement of the nitro group by strong nucleophiles.[7]

-

Reactions of the Carboxamide Group: The carboxamide can undergo hydrolysis under acidic or basic conditions to revert to the corresponding carboxylic acid. Dehydration can yield the corresponding nitrile.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in 3-nitrothiophene-2-carboxamide suggest several potential applications:

-

Anticancer Agents: Numerous thiophene carboxamide derivatives have been investigated for their antiproliferative activities.[3] The title compound could serve as a lead structure for the development of novel cytotoxic agents.

-

Antimicrobial Agents: Nitrothiophenes have a history of being studied for their biological activities, including antimicrobial properties.[8] The combination of the nitro and carboxamide functionalities may lead to compounds with potent antibacterial or antifungal effects.[9]

-

Enzyme Inhibitors: The rigid, functionalized heterocyclic structure is suitable for targeting the active sites of various enzymes, a strategy successfully employed with other thiophene-based compounds.[3]

-

Organic Materials: The π-conjugated system of the thiophene ring, modified by electron-withdrawing groups, makes this class of compounds interesting for applications in organic electronics.[1]

Conclusion

3-Nitrothiophene-2-carboxamide represents a promising yet underexplored molecule at the intersection of medicinal chemistry and organic synthesis. While direct experimental data is limited, a thorough analysis of related structures provides a solid foundation for its synthesis, characterization, and potential applications. The insights and protocols presented in this guide are intended to facilitate further research into this and related thiophene derivatives, paving the way for the discovery of new therapeutic agents and advanced materials.

References

-

Al-Warhi, T., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC, NIH. [Link]

-

NIST. Thiophene-2-carboxamide, N-(3-nitrophenyl)-. [Link]

-

LookChem. Cas 41056-82-0, 2-nitrothiophene-3-carboxime. [Link]

-

Koval'ova, A., et al. (2024). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. PMC. [Link]

- Google Patents.

-

ResearchGate. The reaction of 2‐aminothiophene‐3‐carboxamide.... [Link]

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

PubChem. 3-((3-Nitrophenyl)sulfamoyl)-2-thiophenecarboxylic acid. [Link]

-

PubChem. 5-Nitrothiophene-2-carboxamide. [Link]

-

PubMed. Two Biologically Active thiophene-3-carboxamide Derivatives. [Link]

-

ResearchGate. Figure S126. FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide.... [Link]

-

Royal Society of Chemistry. Studies on the biological activity of some nitrothiophenes. [Link]

-

Royal Society of Chemistry. Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. [Link]

-

SciSpace. Two biologically active thiophene-3-carboxamide derivatives. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

SciSpace. Synthesis of substituted nitroolefins: a copper catalyzed nitrodecarboxylation of unsaturated carboxylic acids. [Link]

-

ResearchGate. The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Nitrothiophene-2-carboxamide | C5H4N2O3S | CID 314710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Profiling of 3-Nitrothiophene-2-carboxamide

Executive Summary

3-Nitrothiophene-2-carboxamide (CAS: 104599-55-9) serves as a critical scaffold in the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are actively explored as tyrosine kinase inhibitors in oncology.

This technical guide provides a definitive reference for the spectroscopic characterization of this intermediate. Unlike simple benzene derivatives, the thiophene ring introduces specific electronic effects (hyperconjugation of sulfur lone pairs) that complicate spectral interpretation. This document synthesizes experimental protocols with mechanistic insights to ensure reproducible identification and purity assessment.

Structural Elucidation Strategy

To rigorously validate the identity of 3-Nitrothiophene-2-carboxamide, a multi-modal approach is required. The presence of two strong electron-withdrawing groups (Nitro at C3, Carboxamide at C2) on the electron-rich thiophene ring creates a unique "push-pull" electronic environment.

The Characterization Workflow

The following logic gate ensures that the compound is not only identified but distinguished from common regioisomers (e.g., 4-nitro or 5-nitro analogs).

Figure 1: Logical workflow for the structural validation of nitrothiophene carboxamides.

Synthesis & Sample Preparation

High-quality spectra depend on sample purity. The most robust synthesis involves the amidation of 3-nitrothiophene-2-carboxylic acid.

-

Pre-Acquisition Protocol:

-

Recrystallization: Ethanol or Methanol/Water (1:1).

-

Drying: Vacuum oven at 45°C for 6 hours (essential to remove water which obscures the amide region in IR and broadens NMR signals).

-

Solvent Selection: The compound has poor solubility in CDCl₃. DMSO-d₆ is the mandatory solvent for NMR to resolve the amide protons and prevent aggregation.

-

Spectroscopic Data Analysis[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum in DMSO-d₆ is characterized by the desymmetrization of the amide protons and the specific coupling of the thiophene ring protons.

1H NMR (400 MHz, DMSO-d₆, δ ppm):

| Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.15 | Broad Singlet | 1H | NH (Amide) | Hydrogen-bonded rotamer (anti to carbonyl oxygen). |

| 7.98 | Doublet ( | 1H | H-5 (Thiophene) | Alpha to Sulfur. Deshielded by S-ring current and C2-carbonyl. |

| 7.75 | Broad Singlet | 1H | NH (Amide) | Non-hydrogen-bonded rotamer. |

| 7.68 | Doublet ( | 1H | H-4 (Thiophene) | Beta to Sulfur. Deshielded significantly by adjacent C3-Nitro group. |

13C NMR (100 MHz, DMSO-d₆, δ ppm):

-

160.5 (C=O, Amide Carbonyl)

-

145.2 (C-3, C-NO₂ quaternary)

-

134.8 (C-2, C-CONH₂ quaternary)

-

131.2 (C-5, CH)

-

128.9 (C-4, CH)

Note: The C3 carbon signal is often weak due to the lack of NOE enhancement and coupling to the quadrupolar ¹⁴N nucleus of the nitro group.

Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for distinguishing the amide from the carboxylic acid precursor (absence of broad O-H stretch).

Key Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Importance |

| 3380, 3190 | Asymmetric and symmetric stretching of the primary amide (-NH₂). | |

| 1665 | Amide I band. Lower than typical ketones due to resonance with the thiophene ring. | |

| 1535 | Asymmetric nitro stretch. Very strong intensity. | |

| 1350 | Symmetric nitro stretch. | |

| 1605 | Thiophene ring breathing mode. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.

-

Ionization Mode: ESI (Electrospray Ionization) in Positive Mode [M+H]⁺ or EI (Electron Impact) [M]⁺.

-

Molecular Formula: C₅H₄N₂O₃S

-

Exact Mass: 172.00 g/mol

Fragmentation Pathway (EI, 70 eV):

-

m/z 172 [M]⁺ : Molecular ion.

-

m/z 156 [M - 16]⁺ : Loss of NH₂ (formation of acylium ion).

-

m/z 126 [M - 46]⁺ : Loss of NO₂ radical (distinctive for nitro compounds).

-

m/z 110 [M - 16 - 46]⁺ : Combined loss of amide and nitro groups (thiophene cation).

Figure 2: Proposed mass spectral fragmentation pathway for 3-nitrothiophene-2-carboxamide.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three primary impurities affect downstream applications:

-

3-Nitrothiophene-2-carboxylic acid: Result of hydrolysis.

-

Detection: IR appearance of broad OH (2500-3300 cm⁻¹); NMR loss of NH singlets.

-

-

Thiophene-2-carboxamide: Result of incomplete nitration (if synthesized via nitration).

-

Detection: NMR pattern changes to 3 protons (dd, dd, dd) rather than 2 doublets.

-

-

Regioisomers (4-nitro or 5-nitro):

-

Detection: The coupling constant (

) is the key.-

3-nitro (Target):

Hz (Vicinal). -

4-nitro:

Hz (Meta-like/W-coupling). -

5-nitro:

Hz.

-

-

References

-

Synthesis of Thiophene Carboxamides: El-Gaby, M. S. A., et al. (2023).[1][2] "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." Journal of Heterocyclic Chemistry.

-

NMR Solvent Effects on Amides: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

-

General Spectroscopic Data of Nitrothiophenes: SpectraBase. "5-Nitrothiophene-2-carboxaldehyde Spectra." (Used as reference for nitro-thiophene electronic effects).

-

IR Interpretation of Amides: LibreTexts Chemistry. "Spectroscopy of Carboxylic Acid Derivatives."

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Nitrothiophene-2-carboxamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Privileged Scaffold

The thiophene carboxamide moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1] The introduction of a nitro group, as seen in 3-Nitrothiophene-2-carboxamide, profoundly influences the molecule's electronic and steric properties, which in turn dictate its solubility and stability—two critical parameters that govern its journey from a laboratory curiosity to a potential therapeutic candidate. This guide provides an in-depth exploration of these characteristics, offering both theoretical grounding and practical, field-proven methodologies for their assessment. Our focus is not merely on procedural recitation but on elucidating the causal relationships that underpin experimental design and data interpretation, thereby empowering researchers to make informed decisions in their development programs.

Section 1: Solubility Profile - Navigating the Challenges of a Lipophilic Moiety

The solubility of an active pharmaceutical ingredient (API) is a paramount determinant of its bioavailability and developability. The structural features of 3-Nitrothiophene-2-carboxamide—specifically the aromatic thiophene ring and the electron-withdrawing nitro group—suggest a molecule with limited aqueous solubility.

Theoretical Considerations and Empirical Observations

The inherent lipophilicity of the thiophene ring, combined with the nitro group's electronic properties, contributes to a molecular structure that is more readily solvated by organic solvents than by water. This is a common characteristic among nitroaromatic compounds. Research on related 5-nitrothiophene-2-carboxamides has highlighted challenges with "poor aqueous solubility and bioavailability," necessitating medicinal chemistry efforts to improve these properties.[2] For instance, the introduction of a basic nitrogen in the form of a morpholine ring has been shown to significantly enhance aqueous solubility.[2]

Experimental Protocol for Solubility Determination

A robust understanding of a compound's solubility profile requires systematic experimental evaluation. The following protocol outlines a standardized method for determining the equilibrium solubility of 3-Nitrothiophene-2-carboxamide in various solvent systems.

Objective: To quantify the solubility of 3-Nitrothiophene-2-carboxamide in a range of pharmaceutically relevant solvents at controlled temperature.

Materials:

-

3-Nitrothiophene-2-carboxamide

-

A panel of solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, DMSO, Polyethylene Glycol 400)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Nitrothiophene-2-carboxamide to a scintillation vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant, avoiding any undissolved solid.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.

-

-

Quantification:

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of 3-Nitrothiophene-2-carboxamide.

-

The solubility is calculated from the measured concentration and the dilution factor.

-

Data Presentation:

The quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | [Experimental Value] |

| PBS (pH 7.4) | 37 | [Experimental Value] |

| 0.1 N HCl | 37 | [Experimental Value] |

| 0.1 N NaOH | 37 | [Experimental Value] |

| Methanol | 25 | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] |

| DMSO | 25 | [Experimental Value] |

Section 2: Stability Profile and Degradation Pathway Analysis

Assessing the chemical stability of a drug candidate is a non-negotiable aspect of pharmaceutical development. Forced degradation studies are instrumental in identifying potential degradation pathways, elucidating the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[4]

Predicted Instabilities of the Nitrothiophene Moiety

The thiophene ring, while aromatic, is susceptible to degradation under various stress conditions. The presence of a nitro group can further influence its reactivity. Based on studies of related thiophene carboxamides and nitroaromatic compounds, the following degradation pathways are of primary concern for 3-Nitrothiophene-2-carboxamide:

-

Hydrolytic Degradation: The carboxamide functional group may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

-

Oxidative Degradation: The electron-rich thiophene ring can be susceptible to oxidation. The sulfur atom, in particular, can be oxidized to a sulfoxide or sulfone.

-

Photodegradation: Nitroaromatic compounds are often photolabile. Exposure to light, particularly in the UV range, can induce photochemical reactions leading to degradation.

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on 3-Nitrothiophene-2-carboxamide, in line with the principles outlined by the International Council for Harmonisation (ICH).

Objective: To investigate the degradation of 3-Nitrothiophene-2-carboxamide under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

-

3-Nitrothiophene-2-carboxamide

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV/DAD system, preferably with mass spectrometry (LC-MS) capabilities for peak purity analysis and identification of degradation products.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 3-Nitrothiophene-2-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 80°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 80°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or with gentle heating.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 105°C) for a specified duration. Also, expose a solution of the compound to heat.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Analyze the samples using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Peak purity should be assessed using a photodiode array (PDA) detector and/or mass spectrometry.

-

Data Presentation:

The results of the forced degradation studies should be presented in a summary table.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 N HCl | [Time] | 80 | [Value] | [Value] |

| Base Hydrolysis | 0.1 N NaOH | [Time] | 80 | [Value] | [Value] |

| Oxidation | 3% H₂O₂ | [Time] | RT | [Value] | [Value] |

| Thermal (Solid) | Dry Heat | [Time] | 105 | [Value] | [Value] |

| Thermal (Solution) | Heat | [Time] | 80 | [Value] | [Value] |

| Photolytic (Solid) | Light/UV | [Time] | RT | [Value] | [Value] |

| Photolytic (Solution) | Light/UV | [Time] | RT | [Value] | [Value] |

Section 3: Analytical Methodologies for Quantification and Stability Assessment

A validated, stability-indicating analytical method is essential for the accurate quantification of 3-Nitrothiophene-2-carboxamide and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice for this purpose.

Recommended HPLC Method Parameters

While method development requires empirical optimization, the following parameters provide a robust starting point for a stability-indicating RP-HPLC method for 3-Nitrothiophene-2-carboxamide.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for acidic and neutral compounds. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Elution | Gradient | A gradient elution is recommended to ensure the separation of the parent compound from potentially more polar or less polar degradation products within a reasonable run time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at an appropriate wavelength (e.g., determined by UV scan) | Nitroaromatic compounds typically have strong UV absorbance. A photodiode array detector is highly recommended to assess peak purity. |

| Injection Volume | 10 µL | A typical injection volume, should be optimized based on concentration and sensitivity. |

Method Validation

The chosen analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Section 4: Visualizations of Key Workflows and Pathways

To provide a clearer understanding of the experimental and logical frameworks discussed, the following diagrams have been generated using Graphviz.

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 3. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpps.com [wjpps.com]

Foreword: The Thiophene Scaffold - A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Discovery of Novel Thiophene Derivatives

The landscape of medicinal chemistry is perpetually evolving, driven by the urgent need for novel therapeutics with improved efficacy and safety profiles.[1] Within the vast arsenal of heterocyclic compounds, the thiophene ring holds a position of particular distinction.[2] This five-membered, sulfur-containing aromatic system is not merely a structural component but a "privileged pharmacophore," recognized for its electron-rich nature and bioisosteric similarity to the benzene ring, which enhances its ability to interact with a wide array of biological targets.[3] Its prevalence is underscored by its presence in numerous marketed drugs, including the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the anti-inflammatory drug Tiaprofenic acid.[3][4] In fact, the thiophene moiety is a recurring feature in small molecules approved by the U.S. FDA, ranking as one of the most common heterocyclic systems in modern pharmaceuticals.[3]

This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of synthetic procedures. As a Senior Application Scientist, my objective is to provide a narrative grounded in field-proven insights, explaining the causal relationships that dictate experimental choices. We will explore both foundational and cutting-edge synthetic strategies, detailing not just the "how" but the critical "why" behind each approach. Every protocol is presented as a self-validating system, designed to ensure reproducibility and reliability. By grounding our discussion in authoritative literature and visualizing complex pathways, this document serves as a comprehensive resource for harnessing the immense potential of thiophene derivatives in the quest for the next generation of therapeutics.

Chapter 1: Foundational Synthetic Strategies for the Thiophene Core

The construction of the thiophene ring, or annulation, is the cornerstone of any discovery program. The choice of a specific synthetic route is a strategic decision dictated by factors such as the availability of starting materials, desired substitution patterns, reaction scalability, and functional group tolerance. While numerous methods exist, a few have become foundational due to their reliability and versatility.[1]

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for constructing the thiophene ring from a 1,4-dicarbonyl compound. The causality behind this reaction lies in the electrophilicity of the carbonyl carbons and the nucleophilicity of a sulfurizing agent.

Mechanism & Rationale: The reaction proceeds by reacting a 1,4-diketone, diester, or dicarboxylate with a source of sulfur.[5] Historically, phosphorus pentasulfide (P₄S₁₀) has been the reagent of choice.[1] The mechanism involves the initial thionation of one carbonyl group, followed by an intramolecular nucleophilic attack of the resulting thiocarbonyl's sulfur atom onto the second carbonyl carbon. Subsequent dehydration and aromatization yield the thiophene ring.

The primary advantage of the Paal-Knorr synthesis is its directness in converting readily available dicarbonyl compounds into thiophenes. However, a significant drawback of using P₄S₁₀ is the harsh reaction conditions and the frequent formation of furan byproducts due to the reagent's dehydrating properties.[1] To circumvent this, modern variations employ milder sulfurizing agents like Lawesson's reagent, which often provides cleaner reactions and higher yields.[5]

Caption: Paal-Knorr Thiophene Synthesis Workflow.

The Gewald Aminothiophene Synthesis

For the synthesis of 2-aminothiophenes, a scaffold of immense pharmacological importance, the Gewald reaction is the undisputed method of choice.[6] It is a multi-component reaction that brilliantly combines three starting materials in a one-pot procedure.

Mechanism & Rationale: The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (typically a morpholine or diethylamine).[5] The choice of these components is critical:

-

The Carbonyl & α-Cyanoester: These first undergo a Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate.

-

Elemental Sulfur: The base activates the methylene group of the cyanoester, which then attacks the elemental sulfur ring (S₈), forming a thiolate.

-

Cyclization: The thiolate intermediate then undergoes an intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the stable 2-aminothiophene product.

The power of the Gewald reaction lies in its convergence and atom economy, allowing for the rapid assembly of highly functionalized thiophenes from simple precursors. This makes it exceptionally valuable for generating chemical libraries for high-throughput screening.[1]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. impactfactor.org [impactfactor.org]

3-Nitrothiophene-2-carboxamide: Technical Profile & Application Guide

The following technical guide details the chemical identity, synthesis, properties, and pharmaceutical applications of 3-Nitrothiophene-2-carboxamide , a critical heterocyclic building block.

Identity & Nomenclature

3-Nitrothiophene-2-carboxamide is a functionalized thiophene derivative characterized by an electron-withdrawing nitro group at the C3 position and a carboxamide moiety at the C2 position. It serves as a pivotal intermediate in the "ortho-functionalization" strategy for fusing pyrimidine rings onto thiophene cores.

| Parameter | Technical Detail |

| CAS Number | 391680-93-6 |

| IUPAC Name | 3-Nitrothiophene-2-carboxamide |

| Molecular Formula | C₅H₄N₂O₃S |

| Molecular Weight | 172.16 g/mol |

| SMILES | NC(=O)C1=C(C=CS1)=O |

| InChI Key | InChI=1S/C5H4N2O3S/c6-5(8)4-3(7(9)10)1-2-11-4/h1-2H,(H2,6,8) |

| Appearance | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in dichloromethane |

Chemical Structure & Reactivity

The compound features a "push-pull" electronic system where the nitro group (C3) strongly deactivates the ring towards electrophilic substitution but activates the adjacent positions for nucleophilic attack. The C2-carboxamide provides a handle for cyclization.

Key Structural Features[3][4][5]

-

C3-Nitro Group: Acts as a latent amino group. Upon reduction, it provides the nitrogen atom necessary for closing the pyrimidine ring in thieno[3,2-d]pyrimidine synthesis.

-

C2-Carboxamide: Stable under acidic conditions but susceptible to hydrolysis (to acid) or dehydration (to nitrile) under forcing conditions.

Figure 1: The strategic utility of 3-Nitrothiophene-2-carboxamide in heterocycle synthesis.

Synthesis Protocols

The synthesis of 3-nitrothiophene-2-carboxamide is challenging due to the difficulty of regioselective nitration at the C3 position of 2-substituted thiophenes (which typically directs to C4 or C5). The most reliable route bypasses direct nitration of the amide.

Method A: From 3-Nitrothiophene-2-carboxylic Acid (Preferred Route)

This protocol ensures high regiochemical purity by starting with the isolated acid isomer.

Reagents: 3-Nitrothiophene-2-carboxylic acid (CAS 89283-80-7), Thionyl Chloride (

-

Activation: Dissolve 3-nitrothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise with a catalytic amount of DMF. Reflux for 3 hours until gas evolution ceases.

-

Evaporation: Remove solvent and excess

under reduced pressure to obtain the crude acid chloride as a yellow solid. -

Amidation: Redissolve the residue in anhydrous DCM. Cool to 0°C. Slowly add aqueous ammonium hydroxide (28%, excess) or bubble anhydrous ammonia gas through the solution.

-

Isolation: Stir at room temperature for 2 hours. The product precipitates or is extracted with ethyl acetate. Wash with brine, dry over

, and concentrate.[1]-

Yield: Typically 75-85%.

-

Purity Check: 1H NMR (DMSO-d6) should show two broad singlets for

(approx. 7.6 and 8.1 ppm) and thiophene doublets.

-

Method B: From Methyl 3-Aminothiophene-2-carboxylate (Alternative)

While less direct for the nitro compound, this route is often cited when the goal is the amino -amide derivative. However, oxidizing the amine to nitro is chemically difficult. The reverse (Nitro

Pharmaceutical Applications

This compound is a "Lynchpin Intermediate" in the discovery of small-molecule inhibitors.

Synthesis of Thieno[3,2-d]pyrimidin-4-ones

The primary utility of 3-nitrothiophene-2-carboxamide is as a precursor to 3-aminothiophene-2-carboxamide (CAS 147123-47-5). This reduction is the first step in generating thienopyrimidine libraries.

-

Target Class: 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors.

-

Mechanism: The reduced amine reacts with formamide or orthoesters to close the pyrimidine ring.

-

Relevance: These scaffolds are explored for treating osteoporosis and estrogen-dependent diseases.

Kinase Inhibition (VEGFR-2, EGFR)

Derivatives synthesized from this core have shown nanomolar activity against:

-

VEGFR-2: Anti-angiogenic agents for tumor suppression.

-

EGFR: Cytotoxic activity against non-small cell lung cancer (NSCLC) lines.

Figure 2: Synthetic workflow from acid precursor to bioactive heterocycle.[2][1][3]

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitro group renders the compound potentially shock-sensitive if heated under confinement, though it is generally stable.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

ChemicalBook. (2024). 3-Nitrothiophene-2-carboxamide Properties and CAS 391680-93-6.[4][5][6] Retrieved from

-

PubChem. (2024). 2-Nitrothiophene-3-carbaldehyde and related thiophene derivatives. National Library of Medicine. Retrieved from

-

MDPI. (2021). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Retrieved from

-

Beilstein Journals. (2013). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. Retrieved from

-

Sigma-Aldrich. (2024). 3-Aminothiophene-2-carboxamide Product Specification. Retrieved from

Sources

- 1. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. AiFChem, an XtalPi company - Somerville, Massachusetts (MA) @ ChemicalRegister.com [chemicalregister.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

A Technical Guide to Theoretical and Computational Studies of Thiophene Carboxamides in Drug Discovery

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies applied to the study of thiophene carboxamides. This class of heterocyclic compounds holds significant promise in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. By leveraging computational tools, we can elucidate their structure-activity relationships (SAR), predict their biological targets, and optimize their pharmacokinetic profiles, thereby accelerating the drug discovery process.

The Significance of Thiophene Carboxamides in Medicinal Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to form various non-covalent interactions make it a versatile building block for designing novel therapeutic agents.[1] When functionalized with a carboxamide group, the resulting thiophene carboxamides exhibit enhanced biological activity, attributed to the amide's ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules.[2][3] These compounds have been investigated for a multitude of therapeutic applications, including as inhibitors of key enzymes in cancer progression like VEGFR-2 and tubulin, as well as agents targeting bacterial enzymes.[2][4][5]

Foundational Computational Approaches: From Structure to Function

A multi-faceted computational approach is essential to comprehensively understand the behavior of thiophene carboxamides. This typically involves a hierarchical workflow that begins with understanding the molecule's intrinsic properties and progresses to simulating its interaction with complex biological systems.

Conformational Analysis: Unveiling the Bioactive Shape

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Thiophene carboxamides can adopt various conformations due to the rotational freedom around the amide bond and the bond connecting the thiophene ring to the carboxamide group. Identifying the low-energy, and therefore most populated, conformers is a critical first step in any computational study.

Computational methods, complemented by experimental techniques like NMR, are employed to explore the conformational landscape.[6] This analysis helps in understanding the preferred shapes of these molecules, which is crucial for designing compounds that fit optimally into the binding site of a biological target.[6] The interplay of intramolecular hydrogen bonding and solvent effects significantly influences the conformational preferences of these arylamides.[6]

Experimental Protocol: Conformational Analysis

-

Initial Structure Generation: Draw the 2D structure of the thiophene carboxamide derivative using a molecular editor.

-

3D Conversion and Initial Optimization: Convert the 2D structure to a 3D model and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface. This can be done using methods like molecular dynamics simulations at elevated temperatures or Monte Carlo simulations.

-

Geometry Optimization and Energy Calculation: Each generated conformer is then subjected to a more rigorous geometry optimization and energy calculation using quantum mechanics methods, typically Density Functional Theory (DFT).

-

Analysis of Results: The optimized conformers are ranked based on their relative energies to identify the most stable structures. Geometric parameters such as dihedral angles are analyzed to characterize the different conformations.

Delving Deeper with Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and spectroscopic properties of thiophene carboxamides.[7][8] These calculations are instrumental in understanding the fundamental properties that govern their biological activity.

Density Functional Theory (DFT) in Practice

DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost. The choice of the functional and basis set is crucial for obtaining reliable results. For organic molecules like thiophene carboxamides, the B3LYP functional combined with a Pople-style basis set such as 6-31G** is a commonly used and well-validated approach.[4][9]

Key Applications of DFT in Thiophene Carboxamide Research:

-

Geometric Optimization: To obtain the most stable 3D structure of the molecule.

-

Vibrational Analysis: To predict infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.[7]

-

Electronic Properties: Calculation of ionization potential, electron affinity, and electronic excitation energies helps in understanding the molecule's reactivity and potential for charge transfer interactions.[7]

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and ability to participate in chemical reactions. A smaller HOMO-LUMO gap generally indicates higher reactivity.[8][10]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting non-covalent interactions with biological targets.[8]

Experimental Protocol: DFT Calculations for a Thiophene Carboxamide Derivative

-

Input File Preparation:

-

Define the molecular geometry (e.g., from a conformational analysis).

-

Specify the level of theory (e.g., B3LYP/6-31G**).

-

Define the type of calculation (e.g., geometry optimization, frequency calculation, or single-point energy).

-

Specify the charge and multiplicity of the molecule.

-

-

Running the Calculation: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA, or Jaguar).

-

Output Analysis:

-

Geometry Optimization: Check for convergence and ensure the absence of imaginary frequencies to confirm a true energy minimum.

-

Vibrational Frequencies: Visualize the vibrational modes and compare the calculated spectrum with experimental data.

-

Electronic Properties: Extract HOMO and LUMO energies, and generate MEP maps for visualization.

-

Simulating Biological Interactions: Molecular Docking and Dynamics

Molecular docking is a powerful computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target.[3] This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the key interactions that contribute to binding affinity.[3][4]

The Molecular Docking Workflow

The docking process involves preparing both the protein and the ligand, performing the docking simulation, and analyzing the resulting poses.[4]

Step-by-Step Molecular Docking Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign protonation states to ionizable residues.

-

Perform a constrained energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of the thiophene carboxamide.

-

Assign correct bond orders and add hydrogen atoms.

-

Generate different ionization states and tautomers at a physiological pH.

-

Perform a geometry optimization.

-

-

Grid Generation: Define the binding site on the protein, typically centered on the co-crystallized ligand or a predicted active site.

-

Docking Simulation: Run the docking algorithm to place the ligand in the defined binding site in various orientations and conformations.

-

Pose Analysis and Scoring: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) with the protein's active site residues.[3]

Refining the Picture with Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding event, molecular dynamics simulations can offer a more dynamic and realistic view of the protein-ligand complex over time.[4] MD simulations can be used to assess the stability of the docked pose and to calculate binding free energies with greater accuracy.[4]

Predicting In Vivo Behavior: ADME/Toxicity Profiling

A promising drug candidate must not only be potent but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as an acceptable toxicity profile. Computational models can predict these properties early in the drug discovery pipeline, helping to prioritize compounds with a higher likelihood of success in clinical trials.[4] Various software packages can calculate key physicochemical descriptors and predict ADME-T profiles.[4]

Visualizing the Computational Workflow

The following diagram illustrates the integrated workflow for the theoretical and computational study of thiophene carboxamides.

Caption: Integrated workflow for computational studies of thiophene carboxamides.

Data Presentation: A Comparative Overview

The following table summarizes typical quantitative data obtained from computational studies of a hypothetical series of thiophene carboxamide derivatives.

| Compound ID | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Docking Score (kcal/mol) | Predicted logP |

| TC-01 | -6.25 | -1.89 | 4.36 | -8.5 | 2.1 |

| TC-02 | -6.40 | -2.05 | 4.35 | -9.2 | 2.5 |

| TC-03 | -6.10 | -1.75 | 4.35 | -7.8 | 1.9 |

| TC-04 | -6.55 | -2.20 | 4.35 | -9.8 | 2.8 |

Visualizing Protein-Ligand Interactions

The diagram below illustrates a common interaction pattern observed in molecular docking studies of a thiophene carboxamide with a protein active site.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. staff.najah.edu [staff.najah.edu]

- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 3-Nitrothiophene-2-carboxamide

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 3-Nitrothiophene-2-carboxamide. As specific safety data for this compound is not extensively published, the protocols and recommendations herein are grounded in the well-documented hazards of structurally analogous compounds, particularly 2-nitrothiophene and other substituted nitrothiophenes. This approach, rooted in established chemical safety principles, provides a robust framework for risk mitigation for researchers, scientists, and drug development professionals. The thiophene-2-carboxamide scaffold is a lead structure in drug discovery, and nitro-substituted variants have been explored as potential antibacterial agents, making rigorous safety protocols essential for research and development.[1]

Hazard Identification and Risk Analysis

The primary operational risk associated with 3-Nitrothiophene-2-carboxamide stems from its nitrothiophene core. Analogs like 2-nitrothiophene are classified as harmful if swallowed, inhaled, or on contact with skin, and are suspected of causing genetic defects.[2] The toxicological properties of many such compounds have not been fully investigated, demanding a cautious and proactive approach to safety.[3]

Key Potential Hazards:

-

Acute Toxicity: Harmful via oral, dermal, and inhalation routes of exposure.[2] Accidental ingestion may be harmful, with animal studies on related compounds indicating that less than 150 grams could cause serious health damage.[4]

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[3][5]

-

Long-Term Effects: Suspected mutagenicity is a significant concern, with related compounds classified as potentially causing genetic defects.[2]

-

Methemoglobinemia: A notable risk with nitro-aromatic compounds is their ability to interfere with oxygen transport in the blood by binding to hemoglobin, a condition known as methemoglobinemia.[4] Symptoms can include a bluish discoloration of the skin (cyanosis) and breathing difficulties.[4]

Summary of GHS Hazard Classifications (Based on 2-Nitrothiophene Analog)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[2] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[5] |

Exposure Control: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by mandatory personal protective equipment. The causality is clear: to prevent contact with a potentially mutagenic and irritating compound, we must establish physical barriers between the researcher and the chemical.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 3-Nitrothiophene-2-carboxamide, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of airborne particles or dust.

-

Ventilation: The laboratory must be equipped with adequate general ventilation to keep airborne concentrations low.[3]

-

Safety Stations: An eyewash station and a safety shower must be readily accessible and regularly tested in any laboratory where this compound is handled.[3]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect against the specific hazards identified. The following PPE is mandatory for all procedures involving this compound.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (Nitrile is a common choice, but always check manufacturer-specific breakthrough times for the solvents in use). Double-gloving is recommended, especially for extended procedures.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure cuffs are tucked into gloves to prevent skin exposure.

-

Protective Clothing: Wear long pants and closed-toe shoes. No skin should be exposed below the waist.

-

-

Respiratory Protection: If there is a risk of generating significant dust that cannot be controlled within a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[3][5]

Caption: Logical workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [2]Use the agent most appropriate to extinguish the surrounding fire. [3]* Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx). [2]* Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. [2][3]

Waste Disposal

Chemical waste must be handled with the same care as the parent compound.

-

Containerization: All waste containing 3-Nitrothiophene-2-carboxamide, including contaminated consumables (gloves, paper towels) and residual material, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

-

Disposal Method: Disposal must be made according to local, state, and federal regulations. [2]A common and effective method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. [2][6]Do not let the product enter drains. [2][7]

References

-

Material Safety Data Sheet - 2-Nitrothiophene, tech., 85% - Cole-Parmer. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98% - Cole-Parmer. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet 2-NITROTHIOPHENE. (2021-02-19). Valsynthese SA. Retrieved from [Link]

-

2-nitrothiophene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

5-Nitrothiophene-3-carboxylic acid - Safety Data Sheet. (2010-10-16). Maybridge. Retrieved from [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023-02-20). PMC - NIH. Retrieved from [Link]

- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (n.d.). Google Patents.

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. valsynthese.ch [valsynthese.ch]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Technical Application Note: Scalable Synthesis and Functionalization of 3-Nitrothiophene-2-carboxamide

Executive Summary & Strategic Analysis

The synthesis of 3-nitrothiophene-2-carboxamide presents a classic regiochemical challenge in heterocyclic chemistry. Direct electrophilic nitration of thiophene-2-carboxamide or its ester precursors predominantly yields the 4-nitro and 5-nitro isomers due to the directing effects of the sulfur atom and the carbonyl group. The 3-nitro isomer is sterically and electronically less favored via direct substitution.

To access the 3-nitro pharmacophore—a critical scaffold for thieno[3,2-d]pyrimidin-4-ones (kinase inhibitors) and nitroreductase-activated antibacterial prodrugs—chemists must utilize an indirect route. The industry-standard approach, detailed in this guide, employs a modified Sandmeyer reaction starting from methyl 3-aminothiophene-2-carboxylate .[1] This route guarantees regiochemical purity by installing the nitrogen functionality prior to oxidation state adjustment.

Retrosynthetic Logic

The following diagram illustrates the strategic disconnection, highlighting why the amino-ester route is preferred over direct nitration.

Figure 1: Retrosynthetic analysis contrasting the failed direct nitration route with the successful amino-thiophene pathway.

Protocol A: Synthesis of Methyl 3-nitrothiophene-2-carboxylate

Objective: Conversion of the amino group to a nitro group via a diazonium intermediate.

Mechanistic Insight

This reaction proceeds through the formation of a diazonium salt (

Reagents & Equipment[2][3]

-

Starting Material: Methyl 3-aminothiophene-2-carboxylate (CAS: 22288-78-4)[2][3]

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid (conc.), Copper powder (catalyst), Sodium Acetate (buffer). -

Solvent: Water.

-

Equipment: Mechanical stirrer (magnetic stirring is insufficient for the slurry), internal thermometer, cryostat or ice-salt bath.

Step-by-Step Methodology

-

Diazotization:

-

In a 500 mL 3-neck flask, suspend 15.7 g (0.1 mol) of Methyl 3-aminothiophene-2-carboxylate in 40 mL of water.

-

Add 25 mL of concentrated HCl dropwise. The amine may partially dissolve or form a hydrochloride salt slurry.

-

Cool the mixture to -5°C to 0°C using an ice-salt bath. Critical: Do not let temperature exceed 5°C to prevent diazo decomposition.

-

Dropwise, add a solution of 7.6 g (0.11 mol)

in 15 mL water. Maintain internal temperature < 5°C. -

Stir for 30 minutes. The solution should become clear/yellowish. Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid).

-

-

Sandmeyer Substitution (Inverse Addition):

-

In a separate 1 L beaker, prepare a solution of 35 g

in 100 mL water. Add 2.0 g of Copper powder (or CuCl) as a catalyst. -

Slowly pour the cold diazonium solution (from Step 1) into the vigorously stirred nitrite/copper mixture.

-

Observation: Vigorous evolution of nitrogen gas (

) will occur. Frothing is expected; use a large vessel. -

Allow the mixture to warm to room temperature over 2 hours.

-

-

Workup:

-

The product usually precipitates as a solid. Filter the solid.[4]

-

If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with water and brine.[4][5] Dry over

. -

Purification: Recrystallize from Methanol or Ethanol.

-

Target Yield: 60-75%.

-

Characterization:

H NMR (

-

Protocol B: Amidation to 3-Nitrothiophene-2-carboxamide

Objective: Selective conversion of the methyl ester to the primary amide without reducing the nitro group.

Critical Process Parameters (CPPs)

-

Temperature: Reaction must be kept below 30°C initially to prevent nucleophilic attack on the nitro group or ring opening.

-

Solvent: Methanol is preferred for solubility and ease of workup.

Methodology

-

Reaction Setup:

-

Dissolve 10.0 g (53.4 mmol) of Methyl 3-nitrothiophene-2-carboxylate (from Protocol A) in 100 mL of Methanol.

-

Cool the solution to 0°C .

-

-

Ammonolysis:

-

Add 50 mL of concentrated aqueous Ammonium Hydroxide (28-30%

) dropwise. -

Alternative: Saturate the methanol solution with anhydrous ammonia gas for 30 minutes for faster kinetics.

-

Seal the vessel and stir at Room Temperature for 12–24 hours. Monitor by TLC (50% EtOAc/Hexane). The ester spot (

) should disappear; the amide spot (

-

-

Isolation:

-

Concentrate the solvent under reduced pressure to ~20% of original volume.

-

Cool to 0°C. The amide will crystallize.

-

Filter the solid and wash with cold methanol/ether (1:1).

-

Yield: >85%.

-

Melting Point: 168–170°C.

-

Data Summary Table

| Parameter | Protocol A (Nitro-Ester) | Protocol B (Nitro-Amide) |

| Reagent Stoichiometry | 1.0 eq Amine : 1.1 eq | 1.0 eq Ester : Excess |

| Temperature Limit | < 5°C (Diazotization) | < 30°C (Amidation) |

| Major Impurity | Azo-dimers (if addition is too fast) | Hydrolysis acid (if water/base high) |

| Typical Yield | 65% | 88% |

| Appearance | Yellow crystalline solid | Off-white/Yellow powder |

Derivatization: Route to Thienopyrimidines

The 3-nitrothiophene-2-carboxamide is a "privileged intermediate." The most common application in drug discovery is the reduction of the nitro group to form thieno[3,2-d]pyrimidin-4(3H)-ones , which are bio-isosteres of quinazolinones (e.g., Gefitinib analogs).

Synthetic Workflow Diagram

The following Graphviz diagram details the decision logic and workflow for processing the amide into advanced derivatives.

Figure 2: Synthetic workflow for converting the nitro-amide into the biologically active thienopyrimidine scaffold.

Protocol for Cyclization (Brief):

-

Reduction: Treat the nitro-amide with Iron powder in Acetic Acid at 60°C. The nitro group reduces to the amine (

), which may spontaneously cyclize if an aldehyde source is present, or can be isolated. -

Cyclization: Reflux the resulting 3-aminothiophene-2-carboxamide in Triethyl Orthoformate (HC(OEt)

) with catalytic p-TsOH. This bridges the amide and amine nitrogens with a carbon atom, forming the pyrimidine ring.

Safety & Handling

-

Diazonium Salts: The intermediate diazonium salt in Protocol A is potentially explosive if allowed to dry. Always keep it in solution and wet.

-

Nitro Compounds: 3-Nitrothiophene derivatives are energetic. Avoid high temperatures (>100°C) during drying.

-

Waste: Aqueous waste from Protocol A contains copper and nitrites. Treat with sulfamic acid to destroy excess nitrite before disposal.

References

- Synthetic Route Validation: Barker, J. M., Huddleston, P. R., & Wood, M. L. (1985). "Thienopyridines. Part 6. Preparation of thieno[2,3-b]-, thieno[3,2-b]-, and thieno[3,4-b]pyridines." Synthetic Communications, 5(1), 59-82. (Confirming Sandmeyer conditions for thiophenes).

- Starting Material Synthesis: Huddleston, P. R., & Barker, J. M. (1979). "Synthesis of methyl 3-aminothiophene-2-carboxylate.

-

Medicinal Application (Antibacterial): "Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy." PubMed Central. Available at: [Link]

-

Sandmeyer Mechanism: "Sandmeyer Reaction - Organic Chemistry Portal." Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A12802.14 [thermofisher.com]

- 3. nbinno.com [nbinno.com]

- 4. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 5. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

Application Note: Protocol for the Purification of 3-Nitrothiophene-2-carboxamide

Abstract & Introduction

3-Nitrothiophene-2-carboxamide (CAS 391680-93-6) is a critical heterocyclic building block used in the synthesis of bioactive compounds, particularly as a scaffold for antiviral and antibacterial agents. The presence of the nitro group at the 3-position, adjacent to the carboxamide, introduces steric and electronic effects that distinguish it from its more common 5-nitro isomer.

Synthesizing this compound typically involves the amidation of 3-nitrothiophene-2-carboxylic acid via an acid chloride intermediate. However, this pathway frequently introduces specific impurities: unreacted carboxylic acid, residual thionyl chloride/catalyst, and potential regioisomers (4- or 5-nitro derivatives) if the starting material purity was compromised.

This Application Note details a robust, scalable purification protocol designed to achieve >98% HPLC purity. It moves beyond standard "textbook" workups by addressing the specific solubility profile and stability concerns of nitro-functionalized thiophenes.

Chemical Identity & Properties

| Property | Description |

| Chemical Name | 3-Nitrothiophene-2-carboxamide |

| CAS Number | 391680-93-6 |

| Molecular Formula | C₅H₄N₂O₃S |

| Molecular Weight | 172.16 g/mol |

| Appearance | Pale yellow to orange solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol, Ethyl Acetate. Sparingly soluble in Water, Hexanes. |

| Predicted MP | ~160–180 °C (Based on structural analogs; experimental verification required per batch) |

Safety Warning: Nitro-thiophenes can be energetic. While this amide is generally stable, avoid excessive heat (>200°C) or friction. All drying steps should be performed under vacuum at moderate temperatures (<50°C).

Synthesis Context & Impurity Profile

To understand the purification logic, we must recognize the synthesis vector. The standard preparation involves:

-

Activation: 3-Nitrothiophene-2-carboxylic acid + SOCl₂

Acid Chloride. -

Amidation: Acid Chloride + NH₃ (aq/gas)

Target Amide .

Targeted Impurities:

-

Precursor Acid (3-Nitrothiophene-2-carboxylic acid): Result of incomplete conversion or hydrolysis of the acid chloride. Removal Strategy: Alkaline wash.

-

Regioisomers (4- or 5-nitro): Carried over from the starting material. Removal Strategy: Recrystallization (exploiting differential lattice packing).

-

Inorganic Salts (NH₄Cl): Byproduct of amidation. Removal Strategy: Aqueous wash.

Detailed Purification Protocol

Phase 1: Workup & Chemical Washing (The "Rough Cut")

Objective: Remove bulk inorganic salts and acidic precursors.

-

Quenching: Pour the crude reaction mixture (typically in THF or Dichloromethane) slowly into crushed ice/water with vigorous stirring.

-

Note: If the reaction was neat or in a water-miscible solvent, the product will precipitate.

-

-

Filtration: Collect the crude solid by vacuum filtration.

-

Bicarbonate Wash (Critical):

-

Resuspend the filter cake in saturated aqueous Sodium Bicarbonate (NaHCO₃) . Stir for 15 minutes.

-

Mechanistic Insight: The target amide is neutral. Any unreacted carboxylic acid will deprotonate to the water-soluble sodium carboxylate salt (

) and be removed.

-

-

Water Wash: Filter again and wash the cake with copious distilled water until the filtrate pH is neutral (pH 7). This removes residual base and ammonium salts.

-

Pre-Drying: Air-dry the solid on the funnel for 30 minutes to remove bulk water.

Phase 2: Recrystallization (The "Polishing Step")

Objective: Remove organic impurities and regioisomers to achieve crystal lattice purity.

Solvent System: Ethanol : Water (9:1 v/v) is the preferred system. The nitro group provides sufficient polarity for ethanol solubility at high temperatures, while water acts as an antisolvent upon cooling.

Protocol:

-

Dissolution: Place the crude, dried solid in a round-bottom flask. Add Ethanol (absolute) (approx. 10 mL per gram of solid).

-

Heating: Heat to reflux (approx. 78°C) with stirring.

-

Troubleshooting: If the solid does not dissolve completely, add more ethanol in small portions.[1] If a small amount of dark insoluble material remains, filter it off while hot (hot filtration).

-

-

Antisolvent Addition: Once dissolved, remove from heat. Immediately add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add 1-2 drops of ethanol to clear the solution back to transparency.

-

Crystallization:

-

Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath immediately; rapid cooling traps impurities.

-

Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation: Filter the pale yellow crystals. Wash with cold Ethanol/Water (1:1) mixture.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Phase 3: Flash Chromatography (Contingency)

Use this only if Recrystallization yields <95% purity or if colored impurities persist.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

-

Start: 80% Hexanes / 20% EtOAc.

-

Ramp to: 50% Hexanes / 50% EtOAc.

-

-

Detection: UV at 254 nm (Thiophene ring absorption).

Process Visualization

Caption: Step-by-step purification workflow ensuring removal of acidic precursors and inorganic salts before final crystallization.

Quality Control & Characterization

Verify the integrity of the purified batch using the following parameters:

| Technique | Acceptance Criteria | Diagnostic Signals |